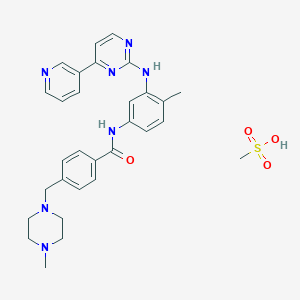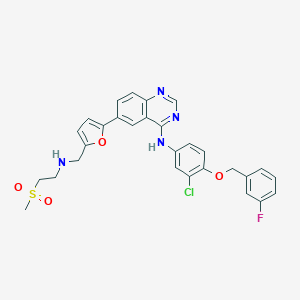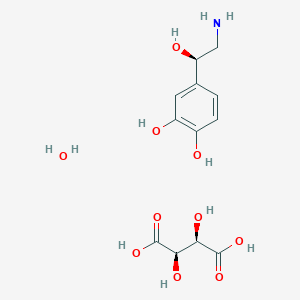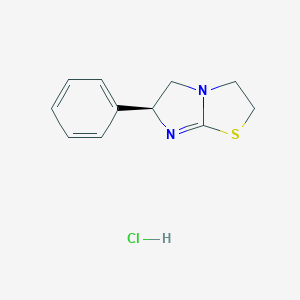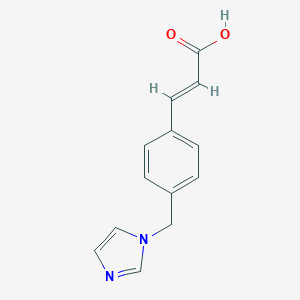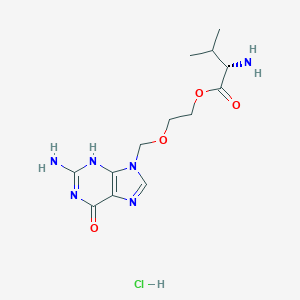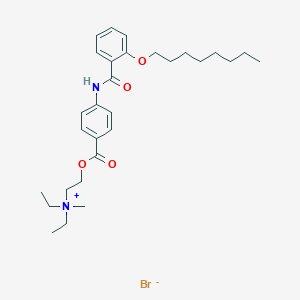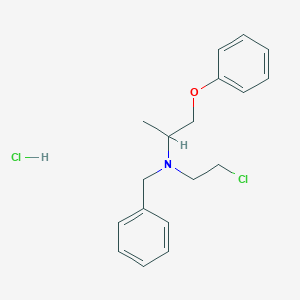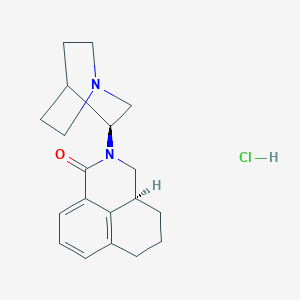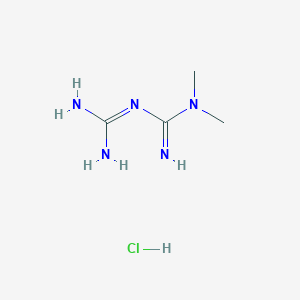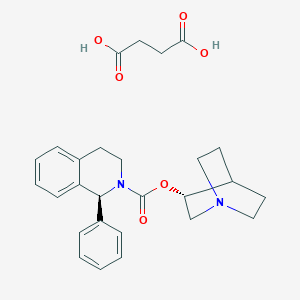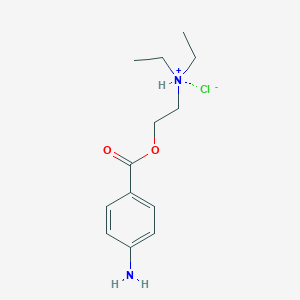
Histaminphosphat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Histamine Phosphate is a chemical compound with the molecular formula
C5H9N3⋅2H3PO4
and a molecular weight of 307.14 g/mol . It is a phosphate salt of histamine, a biogenic amine involved in local immune responses, regulating physiological functions in the gut, and acting as a neurotransmitter . Histamine Phosphate is commonly used in medical and research settings, particularly in allergy testing and as a vasodilator .Wissenschaftliche Forschungsanwendungen
Histamine Phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies involving biogenic amines.
Biology: Plays a crucial role in studying immune responses, particularly in allergy testing and histamine receptor studies.
Medicine: Utilized in diagnostic tests for allergies and as a positive control in skin testing. It is also used in research on vasodilation and neurotransmission.
Industry: Employed in the production of pharmaceuticals and as a standard in quality control processes.
Wirkmechanismus
Target of Action
Histamine phosphate primarily targets the H1 and H2 receptors . These receptors are G-protein coupled receptors, which are involved in various physiological processes including neurotransmission, immune response, nutrition, and cell growth and differentiation .
Biochemical Pathways
Histamine phosphate is involved in various biochemical pathways. It is produced by the enzymatic decarboxylation of the essential amino acid histidine . Histamine metabolism shares metabolites and enzymatic activities with the metabolic pathways of other biogenic amines .
Pharmacokinetics
It is known that histamine is a biogenic amine, which is easily soluble in cold water, hot water, and ethanol . This suggests that it may have good bioavailability.
Result of Action
The activation of H1 and H2 receptors by histamine phosphate leads to various physiological effects. It stimulates gastric gland secretion, causing an increased secretion of gastric juice of high acidity . This action is probably due mainly to a direct action on parietal and chief gland cells . In addition, histamine phosphate increases the permeability of the capillaries to white blood cells and some proteins, allowing them to engage pathogens in the infected tissues .
Action Environment
The action of histamine phosphate can be influenced by various environmental factors. For instance, the presence of other biogenic amines can affect the action of histamine phosphate . Furthermore, the expression and signaling pathways of the H1 and H2 receptors are tissue-specific , which means that the action of histamine phosphate can vary depending on the tissue environment.
Biochemische Analyse
Biochemical Properties
Histamine phosphate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Its effects are mediated by at least four different G-protein coupled receptors, which expression and signaling pathways are tissue-specific . Histamine is known to be versatile in binding due to its Coulombic (able to carry a charge), conformational, and flexible properties .
Cellular Effects
Histamine phosphate has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, histamine boosts blood flow in the area of your body the allergen affected, causing inflammation, which lets other chemicals from your immune system step in to do repair work .
Molecular Mechanism
Histamine phosphate exerts its effects at the molecular level through various mechanisms. It acts directly on the blood vessels to dilate arteries and capillaries, mediated by both H1- and H2-receptors . This action may produce flushing of the face, a decrease in systemic blood pressure, and gastric gland secretion, causing an increased secretion of gastric juice of high acidity .
Temporal Effects in Laboratory Settings
The effects of histamine phosphate change over time in laboratory settings. For instance, the temporal behavior of histamine in the extracellular space over 30 seconds has been well predicted in experiments . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of histamine phosphate vary with different dosages in animal models. For instance, in animal studies, pregnant animals were given this medication and had some babies born with problems . No well-controlled studies have been done in humans.
Metabolic Pathways
Histamine phosphate is involved in several metabolic pathways. It is synthesized from the essential amino acid histidine through a reaction catalyzed by the enzyme histidine decarboxylase (HDC) . Histamine metabolism shares metabolites (pyridoxal 5-phosphate, PLP, and S-adenosine methionine, SAM), enzymatic activities (diamine oxidase, DAO, monoamine oxidase, MAO, aldehyde dehydrogenase, and transglutaminase 2) and membrane transporters with the metabolic pathways of other biogenic amines .
Transport and Distribution
Histamine phosphate is transported and distributed within cells and tissues. Several studies on in vitro astrocytic histamine transport have indicated the contribution of organic cation transporter 3 (OCT3) and plasma membrane monoamine transporter (PMAT) in histamine uptake .
Subcellular Localization
Histamine phosphate has been reported to localize in the nucleus of cells . This nuclear localization pattern of histamine receptor 2 (H2R) has been previously unrecognized .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Histamine Phosphate can be synthesized by reacting histamine with phosphoric acid. The reaction typically involves dissolving histamine in water and then adding phosphoric acid under controlled conditions to form the phosphate salt. The reaction is usually carried out at room temperature and monitored to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of Histamine Phosphate involves large-scale synthesis using similar principles. The process includes the purification of histamine, precise addition of phosphoric acid, and crystallization of the product. The final product is then dried and packaged under sterile conditions to ensure its stability and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Histamine Phosphate undergoes various chemical reactions, including:
Oxidation: Histamine can be oxidized to form imidazole acetaldehyde.
Reduction: Reduction reactions are less common but can involve the reduction of the imidazole ring.
Substitution: Histamine can participate in substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Typically involve halogenating agents or acylating agents under mild conditions.
Major Products:
Oxidation: Imidazole acetaldehyde.
Reduction: Reduced forms of histamine derivatives.
Substitution: Various substituted histamine derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Histamine Phosphate can be compared with other histamine derivatives and related compounds:
Histamine Hydrochloride: Another salt form of histamine, used similarly in medical and research applications.
Histamine Base: The free base form of histamine, used in various biochemical studies.
Methylhistamine: A methylated derivative of histamine, used in research on histamine metabolism and function.
Uniqueness: Histamine Phosphate is unique due to its specific use in allergy testing and its role as a vasodilator. Its phosphate salt form provides stability and solubility advantages over other histamine derivatives .
Eigenschaften
CAS-Nummer |
51-74-1 |
|---|---|
Molekularformel |
C5H12N3O4P |
Molekulargewicht |
209.14 g/mol |
IUPAC-Name |
2-(1H-imidazol-5-yl)ethanamine;phosphoric acid |
InChI |
InChI=1S/C5H9N3.H3O4P/c6-2-1-5-3-7-4-8-5;1-5(2,3)4/h3-4H,1-2,6H2,(H,7,8);(H3,1,2,3,4) |
InChI-Schlüssel |
ICXZPFDAWSIMGB-UHFFFAOYSA-N |
SMILES |
C1=C(NC=N1)CCN.OP(=O)(O)O.OP(=O)(O)O |
Kanonische SMILES |
C1=C(NC=N1)CCN.OP(=O)(O)O |
| 51-74-1 | |
Synonyme |
histamine acid phosphate histamine diphosphate histamine phosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


